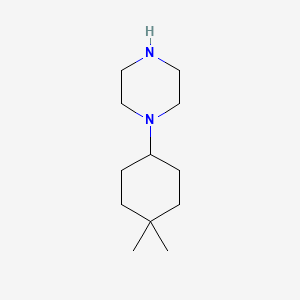

1-(4,4-dimethylcyclohexyl)piperazine

Description

1-(4,4-Dimethylcyclohexyl)piperazine is a piperazine derivative characterized by a cyclohexyl substituent with two methyl groups at the 4-position. Piperazine derivatives are structurally diverse and exhibit varied pharmacological activities, ranging from psychoactive effects to therapeutic applications. Its structural features, including the bulky dimethylcyclohexyl group, distinguish it from other piperazines, which often incorporate aromatic or heterocyclic substituents. This article compares its chemical properties, synthesis, pharmacological activities, and receptor interactions with analogous compounds.

Properties

IUPAC Name |

1-(4,4-dimethylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-12(2)5-3-11(4-6-12)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCRHYGCBXQYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethylcyclohexyl)piperazine typically involves the reaction of 4,4-dimethylcyclohexanone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods may also involve additional purification steps to remove impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylcyclohexyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in halogenated or other substituted products .

Scientific Research Applications

1-(4,4-Dimethylcyclohexyl)piperazine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent and intermediate in organic synthesis.

Biology: Employed in biochemical studies and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Piperazine Modifications

- 1-(4,4-Dimethylcyclohexyl)piperazine : Features a cyclohexyl ring substituted with two methyl groups at the 4-position, enhancing steric bulk and lipophilicity.

- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : Contains a cyclohexyl group and a diphenylethyl side chain, contributing to its opioid receptor affinity .

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : Substituted with a trifluoromethylphenyl group, conferring selectivity for serotonin receptors (5-HT1B) .

- mCPP (1-(3-Chlorophenyl)piperazine) : A chlorophenyl-substituted derivative with mixed serotonergic activity .

- 1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine : Combines a dimethoxybenzyl group with a phenylcyclohexyl moiety, altering receptor binding dynamics .

Table 1: Structural Features of Selected Piperazine Derivatives

| Compound | Substituents | Key Structural Attributes |

|---|---|---|

| This compound | 4,4-Dimethylcyclohexyl | High lipophilicity, steric hindrance |

| MT-45 | Cyclohexyl, diphenylethyl | Opioid receptor affinity |

| TFMPP | 3-Trifluoromethylphenyl | 5-HT1B selectivity |

| mCPP | 3-Chlorophenyl | Mixed 5-HT1B/1C activity |

| 1-(2,4-Dimethoxybenzyl)-[...] | 2,4-Dimethoxybenzyl, 4-phenylcyclohexyl | Dual aromatic/cyclohexyl substitution |

Pharmacological Activities

Receptor Interactions

- Discontinuation may indicate unfavorable receptor selectivity or pharmacokinetics .

- MT-45 : Acts as a µ-opioid receptor agonist with analgesic properties comparable to morphine .

- TFMPP and mCPP : Exhibit high affinity for 5-HT1B and 5-HT1C receptors, respectively. TFMPP suppresses locomotor activity in rats via 5-HT1B activation, while mCPP affects cardiovascular parameters .

- Antifungal Piperazines: Derivatives like 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine inhibit Candida albicans virulence, unlike commercial piperazines .

Table 2: Pharmacological Targets and Effects

| Compound | Primary Targets | Observed Effects |

|---|---|---|

| This compound | Undetermined (discontinued) | Potential CNS modulation (speculative) |

| MT-45 | µ-Opioid receptor | Analgesia, respiratory depression |

| TFMPP | 5-HT1B | Locomotor suppression, thermoregulation |

| mCPP | 5-HT1C/2C | Anxiety, hypophagia, cardiovascular changes |

| Antifungal derivatives | Fungal virulence factors | Inhibition of hyphae formation |

Therapeutic Potential and Limitations

- This compound: Limited therapeutic data; discontinuation suggests inferior efficacy or safety compared to analogs like MT-45 or TFMPP .

- TFMPP/mCPP : Used recreationally for MDMA-like effects but linked to adverse neuropsychiatric effects .

- Antifungal Derivatives : Demonstrated efficacy against Candida species, highlighting piperazines' versatility beyond CNS targets .

Structure-Activity Relationships (SAR)

- Cyclohexyl vs. Aromatic Substitution : Bulky cyclohexyl groups (e.g., this compound) may reduce receptor affinity compared to planar aromatic substituents (e.g., TFMPP), which enhance π-π interactions with serotonin receptors .

- Electron-Withdrawing Groups : Substituents like -CF3 (TFMPP) or -Cl (mCPP) increase 5-HT receptor affinity and selectivity .

Biological Activity

1-(4,4-Dimethylcyclohexyl)piperazine (CAS No. 607744-42-3) is an organic compound characterized by the presence of a piperazine ring substituted with a 4,4-dimethylcyclohexyl group. This unique structure imparts specific biological activities and makes it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology. The compound's potential applications range from serving as a reagent in organic synthesis to acting as a precursor for biologically active compounds.

- Molecular Formula : C12H24N2

- Molecular Weight : 196.33 g/mol

The compound is synthesized through the reaction of 4,4-dimethylcyclohexanone with piperazine under optimized conditions to achieve high yields and purity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its reactivity and applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. The precise mechanisms depend on the biological context in which the compound is applied .

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Similar compounds in the piperazine class have shown efficacy as serotonin receptor antagonists, potentially influencing mood and cognitive functions .

- Analgesic Properties : Studies on related piperazine derivatives have demonstrated analgesic effects, suggesting that this compound could also exhibit pain-relieving properties .

- Antimicrobial Activity : Preliminary investigations suggest that piperazine derivatives can possess antimicrobial properties, which may extend to this compound.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Dimethylphenyl)piperazine | Structure | Antidepressant |

| 1-(Cyclohexyl)piperazine | Structure | Analgesic |

| This compound | Structure | Potential Antimicrobial |

The presence of bulky substituents like the dimethylcyclohexyl group may enhance binding affinity to biological targets compared to simpler piperazine structures.

Study on Analgesic Activity

A study evaluating the analgesic activities of various piperazine derivatives found that certain modifications led to enhanced pain relief effects. The study specifically highlighted the importance of structural features in determining efficacy against pain models in vivo .

Antimalarial Research

In related research focusing on piperazine-containing compounds, it was noted that modifications could lead to improved solubility and bioavailability. Compounds similar to this compound were tested for their antimalarial properties and showed promising results against liver stages of malaria parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.